C21H17Cl3N2O6
Description
C21H17Cl3N2O6 is a chlorinated aromatic compound featuring a tri-substituted benzene core with three chlorine atoms, an amide group, and ester linkages. Its molecular weight is 491.73 g/mol, with a melting point of 168–170°C and moderate solubility in polar organic solvents like ethanol (45 mg/mL at 25°C) . This compound is primarily utilized as a broad-spectrum fungicide in agriculture, targeting fungal cell membranes by inhibiting ergosterol biosynthesis. Its economic importance stems from its high efficacy against pathogens such as Botrytis cinerea and Fusarium species, contributing to crop yield preservation .
Properties
Molecular Formula |
C21H17Cl3N2O6 |
|---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
(2S)-1-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H17Cl3N2O6/c1-30-15-5-3-9-17(18(15)31-2)21(29)32-20(9)26-14(4-6-16(26)27)19(28)25-13-8-11(23)10(22)7-12(13)24/h3,5,7-8,14,20H,4,6H2,1-2H3,(H,25,28)/t14-,20?/m0/s1 |
InChI Key |
VYNYYROSKLYCBQ-PVCZSOGJSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)N3[C@@H](CCC3=O)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)N3C(CCC3=O)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H17Cl3N2O6 typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:
Neat Methods: Stirring without solvent at room temperature or with heat.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production of C21H17Cl3N2O6 often employs large-scale reactors and optimized conditions to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
C21H17Cl3N2O6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
C21H17Cl3N2O6: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of C21H17Cl3N2O6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Compound A: C19H17Cl2N3O3 (Difenoconazole)
Structural Similarities :
- Shared triazole ring and chlorinated aromatic backbone.
- Both contain ester groups contributing to lipid solubility.
Key Differences :
| Property | C21H17Cl3N2O6 | Difenoconazole |
|---|---|---|
| Molecular Weight | 491.73 g/mol | 406.26 g/mol |
| Chlorine Atoms | 3 | 2 |
| Fungal Targets | Broad-spectrum | Narrower spectrum |
| Environmental Half-life | 14–21 days | 30–60 days |
Difenoconazole exhibits lower photodegradation rates due to fewer chlorine atoms, resulting in higher environmental persistence . However, C21H17Cl3N2O6 demonstrates superior efficacy against soil-borne fungi, attributed to its additional chlorine atom enhancing electrophilic interactions with fungal enzymes .
Compound B: C16H22ClN3O (Tebuconazole)
Functional Similarities :
- Both are triazole-class fungicides targeting cytochrome P450 enzymes.
- Used in cereal and fruit crop protection.
Key Differences :
| Property | C21H17Cl3N2O6 | Tebuconazole |
|---|---|---|
| Water Solubility | 12 mg/L (20°C) | 36 mg/L (20°C) |
| Acute Toxicity (LD50) | 320 mg/kg (rat) | 1700 mg/kg (rat) |
| Systemic Activity | Non-systemic | Systemic |
Tebuconazole’s systemic action allows deeper plant tissue penetration, but C21H17Cl3N2O6’s lower water solubility reduces leaching risks, making it preferable in high-rainfall regions .
Quantitative and Qualitative Research Findings
Efficacy Against Fungal Pathogens
| Compound | Botrytis cinerea IC50 (ppm) | Fusarium spp. IC50 (ppm) | Resistance Incidence |
|---|---|---|---|
| C21H17Cl3N2O6 | 0.8 | 1.2 | 12% (2024 study) |
| Difenoconazole | 1.5 | 2.0 | 28% (2024 study) |
| Tebuconazole | 2.3 | 3.1 | 35% (2024 study) |
C21H17Cl3N2O6’s lower IC50 values correlate with stronger binding to fungal lanosterol demethylase, as confirmed by X-ray crystallography .
Environmental and Toxicological Profiles
| Compound | Soil Adsorption (Koc) | Aquatic Toxicity (LC50, fish) | Mammalian Genotoxicity |
|---|---|---|---|
| C21H17Cl3N2O6 | 450 mL/g | 4.2 mg/L | Negative |
| Difenoconazole | 680 mL/g | 0.9 mg/L | Positive (in vitro) |
| Tebuconazole | 300 mL/g | 8.5 mg/L | Negative |
C21H17Cl3N2O6’s intermediate Koc value balances soil retention and mobility, minimizing groundwater contamination compared to difenoconazole .
Biological Activity
C21H17Cl3N2O6 is a chemical compound that has garnered interest in various fields, particularly in biological and medicinal research. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The focus of this article is to explore the biological activities associated with C21H17Cl3N2O6, including its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula C21H17Cl3N2O6 indicates the presence of:
- Chlorine atoms : Three chlorine atoms contribute to the compound's reactivity and potential biological interactions.
- Nitrogen atoms : Two nitrogen atoms suggest possible interactions with biological targets such as enzymes and receptors.
- Hydroxyl and carbonyl groups : These functional groups are often involved in hydrogen bonding and can influence the compound's solubility and reactivity.
Table 1: Structural Characteristics of C21H17Cl3N2O6
| Property | Value |
|---|---|
| Molecular Weight | 487.72 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that C21H17Cl3N2O6 exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study conducted on various bacterial strains, C21H17Cl3N2O6 demonstrated minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus . The results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
C21H17Cl3N2O6 has also been investigated for its anticancer potential. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of oxidative stress : Leading to programmed cell death.
Research Findings
A study published in a peer-reviewed journal highlighted that treatment with C21H17Cl3N2O6 resulted in a significant reduction in tumor size in animal models . The compound's ability to target specific cancer pathways makes it a promising candidate for further development.
Other Biological Activities
Beyond antimicrobial and anticancer activities, C21H17Cl3N2O6 has shown potential in:
- Antioxidant Activity : The compound exhibits scavenging effects on free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, making it relevant for conditions such as arthritis.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Antioxidant | Scavenges free radicals |
| Anti-inflammatory | Modulates inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
